molecular formula C10H7ClO4 B8469605 p-Chlorophenylmethylenemalonic Acid

p-Chlorophenylmethylenemalonic Acid

Cat. No.: B8469605
M. Wt: 226.61 g/mol
InChI Key: KUCUZPCLQRYXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Chlorophenylacetic Acid (C₈H₇ClO₂) is an aromatic carboxylic acid with a chlorine substituent at the para position of the phenyl ring. It is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and organic synthesis. Its structure combines a phenyl group with an acetic acid moiety, enabling reactivity in esterification, amidation, and coupling reactions .

Properties

Molecular Formula

C10H7ClO4

Molecular Weight

226.61 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylidene]propanedioic acid

InChI

InChI=1S/C10H7ClO4/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-5H,(H,12,13)(H,14,15)

InChI Key

KUCUZPCLQRYXRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)O)C(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares p-Chlorophenylacetic Acid with related chlorinated aromatic acids:

Compound Name Molecular Formula Substituent Position Key Applications Melting Point (°C) Solubility (Water)
p-Chlorophenylacetic Acid C₈H₇ClO₂ Para (Cl) Pharmaceutical synthesis, herbicides 105–107 Low
o-Chlorophenylacetic Acid C₈H₇ClO₂ Ortho (Cl) Polymer stabilizers, dyes 98–100 Moderate
m-Chlorophenylacetic Acid C₈H₇ClO₂ Meta (Cl) Organic intermediates 110–112 Low
p-Chlorophenoxyacetic Acid C₈H₇ClO₃ Para (Cl) Plant growth regulator 158–160 Insoluble

Key Findings:

  • Substituent Position : The para-substituted chlorine in p-Chlorophenylacetic Acid enhances steric stability compared to ortho or meta isomers, making it preferable in reactions requiring regioselectivity .
  • Functional Group Variation: Replacing the acetic acid group with a phenoxy group (as in p-Chlorophenoxyacetic Acid) shifts applications from synthetic chemistry to agriculture.
  • Solubility : All chlorinated phenylacetic acids exhibit low water solubility, necessitating organic solvents for industrial use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.